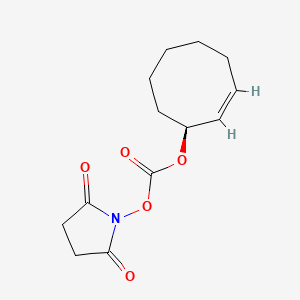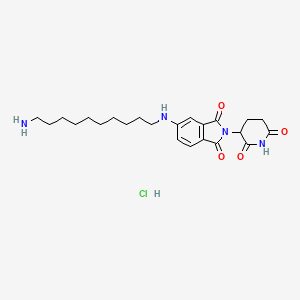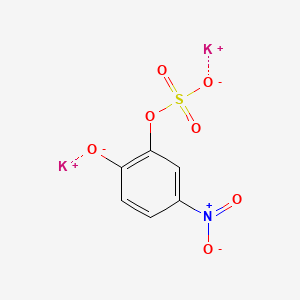
4-Nitrocatechol sulfate (dipotassium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrocatechol sulfate (dipotassium salt) typically involves the sulfonation of 4-nitrocatechol. The process can be summarized as follows:
Sulfonation Reaction: 4-nitrocatechol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods: Industrial production of 4-nitrocatechol sulfate (dipotassium salt) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then crystallized and purified for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrocatechol sulfate (dipotassium salt) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Reduction: 4-Aminocatechol sulfate (dipotassium salt) is formed.
Substitution: Various alkylated or acylated derivatives of 4-nitrocatechol sulfate are produced.
Applications De Recherche Scientifique
4-Nitrocatechol sulfate (dipotassium salt) has diverse applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of sulfatases and glycosaminoglycan-degrading enzymes.
Medicine: Employed in the analysis of mucopolysaccharidoses VI (MPS VI), a lysosomal storage disorder.
Chemistry: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-nitrocatechol sulfate (dipotassium salt) involves its role as a substrate for sulfatase enzymes. Sulfatases catalyze the hydrolysis of sulfate esters, releasing the sulfate group and producing the corresponding phenolic compound. This reaction is crucial in the degradation of glycosaminoglycans and other sulfated biomolecules .
Comparaison Avec Des Composés Similaires
Potassium 4-nitrophenyl sulfate: Another sulfatase substrate with similar applications.
4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt: Used in biochemical assays and enzyme studies.
Uniqueness: 4-Nitrocatechol sulfate (dipotassium salt) is unique due to its specific structure, which allows it to act as a chromogenic substrate for sulfatase enzymes. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C6H3K2NO7S |
|---|---|
Poids moléculaire |
311.35 g/mol |
Nom IUPAC |
dipotassium;(5-nitro-2-oxidophenyl) sulfate |
InChI |
InChI=1S/C6H5NO7S.2K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;;/h1-3,8H,(H,11,12,13);;/q;2*+1/p-2 |
Clé InChI |
CKWWBDCAYRJAJB-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


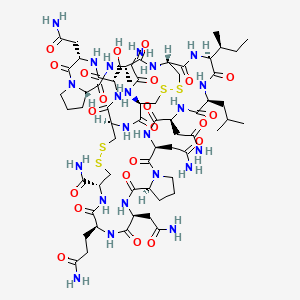
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
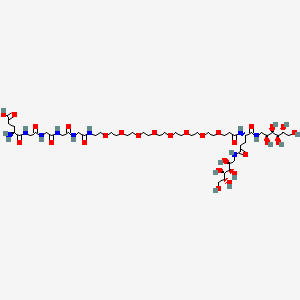
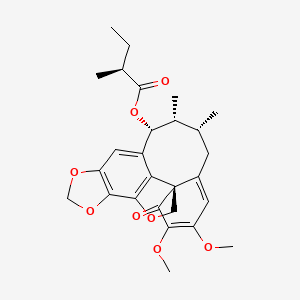
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
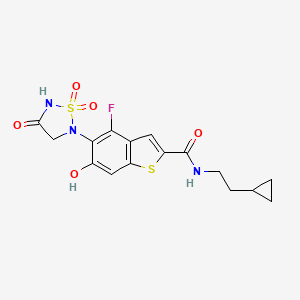
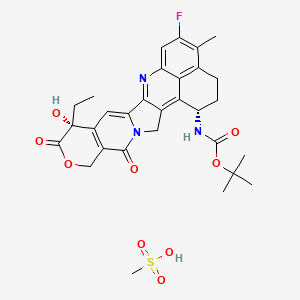

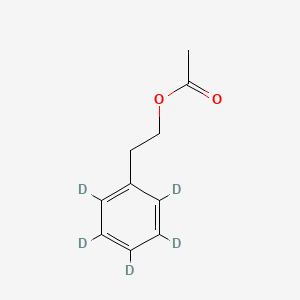
![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
